molecular formula C5H8N2O2S B066079 2-(2-Oxo-1,3-oxazolidin-3-yl)ethanethioamide CAS No. 172514-88-4

2-(2-Oxo-1,3-oxazolidin-3-yl)ethanethioamide

Cat. No. B066079
M. Wt: 160.2 g/mol
InChI Key: WHJKRMRYZLBIRT-UHFFFAOYSA-N
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Description

“2-(2-Oxo-1,3-oxazolidin-3-yl)ethanethioamide” is a chemical compound with the linear formula C5H8N2O2S . It has a molecular weight of 160.196 . This compound is provided to early discovery researchers as part of a collection of rare and unique chemicals .


Molecular Structure Analysis

The molecular structure of “2-(2-Oxo-1,3-oxazolidin-3-yl)ethanethioamide” has been analyzed in a study . The quinoline ring system in the molecule is slightly bent, with a dihedral angle between the phenyl and the pyridine rings of 3.47 (7)° .

It is stored at a temperature of 4°C .

Scientific Research Applications

Synthetic Organic Chemistry Applications

Oxazolidin-2-ones, including compounds structurally related to "2-(2-Oxo-1,3-oxazolidin-3-yl)ethanethioamide," are crucial in synthetic organic chemistry. They serve as protective groups for 1,2-amino alcohols and as chiral auxiliaries in asymmetric synthesis. Their versatility is demonstrated in the development of highly substituted cyclobutane derivatives through gold(I)-catalyzed intermolecular [2+2] cycloadditions, showcasing their role in constructing complex molecular frameworks with complete regio- and stereocontrol (Faustino et al., 2012). Furthermore, the synthesis of beta-pseudopeptide foldamers from the homo-oligomers of oxazolidin-2-one derivatives highlights their potential in creating new types of conformationally constrained tools for bioactive molecule design (Luppi et al., 2004).

Crystal Structure Interactions

In crystal structures, oxazolidin-2-one derivatives exhibit a wide variety of weak interactions, including C-H···O and π-π stacking interactions. These interactions contribute to the stability and arrangement of molecules in the crystal lattice. For example, a study on a series of N'-[(E)-(aryl)methylidene]-N-methyl-2-oxo-1,3-oxazolidine-4-carbohydrazides revealed how these interactions play a critical role in the molecular assembly within crystals (Nogueira et al., 2015).

Biological Activity

The biological activity of oxazolidin-2-one derivatives extends to their antimicrobial properties. Synthesis of new compounds incorporating the oxazolidin-2-one framework has led to molecules with significant antimicrobial activity. This is exemplified by the creation of 3-[(4-Substituted)(2-oxo-1,3-oxazolidin-3-yl) phosphoryl]-1,3-oxazolidin-2-ones, which were synthesized and evaluated for their antimicrobial effectiveness, showcasing the therapeutic potential of these compounds (Reddy et al., 2008).

properties

IUPAC Name

2-(2-oxo-1,3-oxazolidin-3-yl)ethanethioamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H8N2O2S/c6-4(10)3-7-1-2-9-5(7)8/h1-3H2,(H2,6,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WHJKRMRYZLBIRT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC(=O)N1CC(=S)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H8N2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20169340
Record name 3-Oxazolidineethanethioamide, 2-oxo-
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URL https://comptox.epa.gov/dashboard/DTXSID20169340
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

160.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(2-Oxo-1,3-oxazolidin-3-yl)ethanethioamide

CAS RN

172514-88-4
Record name 2-Oxo-3-oxazolidineethanethioamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=172514-88-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Oxazolidineethanethioamide, 2-oxo-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0172514884
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3-Oxazolidineethanethioamide, 2-oxo-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20169340
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-(2-oxo-1,3-oxazolidin-3-yl)ethanethioamide
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